1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride

Beschreibung

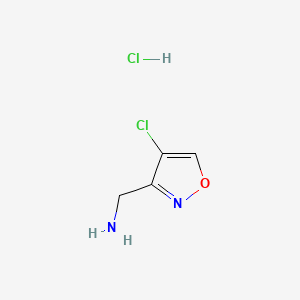

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a chlorine atom at the 4-position and an aminomethyl group at the 3-position, forming a hydrochloride salt. This compound is structurally characterized by its fused aromatic-oxazole ring system, which confers unique electronic and steric properties. Such compounds are frequently employed as intermediates in pharmaceutical development, particularly for anti-inflammatory agents .

Eigenschaften

Molekularformel |

C4H6Cl2N2O |

|---|---|

Molekulargewicht |

169.01 g/mol |

IUPAC-Name |

(4-chloro-1,2-oxazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H5ClN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |

InChI-Schlüssel |

FBOPHDINLFMCSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NO1)CN)Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The most established synthesis of 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride involves a multi-component reaction starting from 4-chloro-3-oxazolidinone, formaldehyde, and ammonium chloride in ethanol as solvent. The reaction proceeds via formation of the oxazole ring and introduction of the methanamine group, followed by conversion to the hydrochloride salt.

Detailed Preparation Method

Step 1: Starting Materials

- 4-Chloro-3-oxazolidinone : The key heterocyclic precursor containing the oxazolidinone ring with a chlorine substituent.

- Formaldehyde : Acts as a one-carbon electrophilic reagent to introduce the methylene group.

- Ammonium chloride : Provides the nitrogen source for amine formation.

- Ethanol : Used as the reaction solvent.

Step 2: Reaction Conditions

- The reactants are combined in ethanol under controlled temperature conditions (typically reflux).

- Formaldehyde and ammonium chloride react with 4-chloro-3-oxazolidinone to form the methanamine-substituted oxazole intermediate.

- The reaction mixture is stirred until completion, monitored by chromatographic or spectroscopic methods.

Step 3: Formation of Hydrochloride Salt

- The free amine product is converted to the hydrochloride salt by passing dry hydrogen chloride gas through the reaction solution.

- This step stabilizes the compound and improves its crystallinity and handling properties.

Step 4: Isolation and Purification

- The hydrochloride salt precipitates out as a white to off-white powder.

- It is filtered, washed, and dried under vacuum.

- Purity is confirmed by spectroscopic techniques and melting point analysis.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 4-chloro-3-oxazolidinone + formaldehyde + ammonium chloride in ethanol, reflux | 1-(4-chloro-1,2-oxazol-3-yl)methanamine (free base) | Formation of oxazole ring with methanamine group |

| 2 | Pass HCl gas through solution | 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride | Hydrochloride salt formation |

| 3 | Filtration and drying | Pure hydrochloride salt | White to off-white powder |

Analytical Characterization Supporting Preparation

- Melting Point : 155-157 °C, consistent with literature values.

- Solubility : Soluble in water, ethanol, and methanol; insoluble in ether and chloroform.

- Spectroscopic Data :

- Nuclear Magnetic Resonance (NMR) : Confirms the oxazole ring and methanamine substitution.

- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as amine and oxazole ring vibrations.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Elemental Analysis : Matches theoretical values for C4H7Cl2N2O.

- X-ray Crystallography : Used for definitive structural confirmation in some studies.

Research Findings and Notes

- The synthesis method described has been reported since the early 1990s and remains the standard approach for this compound.

- The reaction is robust and yields the hydrochloride salt in good purity and yield.

- The compound is light-sensitive and should be stored in dark containers to prevent degradation.

- Analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) have been used for purity and metabolic studies, indicating the compound’s stability and suitability for biological research.

- No alternative synthetic routes with significantly different starting materials or catalysts have been widely reported, suggesting this method’s dominance in practical preparation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Chloro-3-oxazolidinone |

| Reactants | Formaldehyde, Ammonium chloride |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | Several hours (typically 4-8 hours) |

| Conversion to Hydrochloride | Passing dry HCl gas |

| Product Form | White to off-white hydrochloride powder |

| Melting Point | 155-157 °C |

| Purification | Filtration, washing, drying |

| Analytical Techniques | NMR, IR, MS, Elemental Analysis, X-ray |

Analyse Chemischer Reaktionen

1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the chloro substituent.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.

Wissenschaftliche Forschungsanwendungen

1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound with diverse applications in scientific research, including use as a reagent in synthesis, a reference compound in analytical methods, and in studying enzymes. Research is ongoing to explore its antibacterial, antifungal, antiviral, and enzyme inhibitory properties further.

Scientific Research Applications

- As a reagent in the synthesis of various compounds 1-(4-chloro-1,2-oxazol-3-yl)methanamine hydrochloride is used as a reagent.

- Reference compound It is used as a reference compound in analytical methods such as HPLC and GC-MS.

- Enzyme Studies This compound is used to study enzymes involved in lysine biosynthesis in bacteria.

- Drug development Its antibacterial, antifungal, antiviral, and enzyme inhibitory properties make it a candidate in the development of new drugs and analytical methods.

- Inhibitor It acts as an inhibitor of enzymes involved in lysine biosynthesis and of bacterial and fungal growth.

Ongoing Research

Current research is dedicated to discovering new applications of the compound and further exploring its known antibacterial, antifungal, antiviral, and enzyme inhibitory properties. Research also focuses on the potential toxicity and limitations to fully understand its implications.

Future research directions include:

- Further investigation of the toxicological effects of the compound on biological systems

- Identification and optimization of new synthetic routes for the compound

- Exploration of the potential antiviral activity of the compound against a wider range of viruses

- Investigation of the compound's potential as an inhibitor of enzymes involved in other biosynthetic pathways

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-1,2-oxazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. The chloro-substituted oxazole ring can interact with enzymes and receptors, modulating their activity. The methanamine group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (Cl, F): Chlorine and fluorine substituents (e.g., in [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride) enhance thermal stability and binding affinity to biological targets due to their electron-withdrawing nature .

- Electron-Donating Groups (OCH3): Methoxy-substituted derivatives (e.g., [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride) exhibit increased lipophilicity (XLogP3 ~1.2 estimated) compared to chloro analogues, impacting membrane permeability .

Research Findings and Data

Table 2: Comparative Physicochemical Data

| Property | 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl | [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine HCl | [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl |

|---|---|---|---|

| Molecular Weight | 169.03 (calc.) | 240.69 | 245.65 |

| Hydrogen Bond Donors | 2 (NH2, HCl) | 2 (NH2, HCl) | 2 (NH2, HCl) |

| Hydrogen Bond Acceptors | 3 | 4 | 4 |

| Topological Polar Surface Area (Ų) | ~50 | ~55 | ~55 |

| XLogP3 | ~0.8 (est.) | ~1.2 (est.) | ~1.5 |

| Synthetic Yield | N/A | N/A | ~90% (analogous routes) |

Biologische Aktivität

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride has the molecular formula and is recognized for its oxazole ring structure. The compound's synthesis was first reported in 1992, and it has since been utilized in various scientific investigations due to its potential applications in medicinal chemistry and drug development.

Antimicrobial Properties

Research indicates that 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. The compound's antibacterial efficacy is comparable to established antibiotics, making it a candidate for further development in treating infections.

Antiviral Activity

The compound has also demonstrated antiviral effects, particularly against the herpes simplex virus (HSV). Studies have shown that it can effectively inhibit viral replication, suggesting potential applications in antiviral therapies.

The precise mechanisms through which 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways. This interaction may lead to disruption of cellular processes critical for pathogen survival .

In Vitro Studies

Numerous in vitro studies have evaluated the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Effective against Staphylococcus aureus and Escherichia coli with MIC values indicating strong inhibition. |

| Antifungal Activity | Inhibits Candida albicans growth with IC50 values comparable to fluconazole. |

| Antiviral Activity | Demonstrated a reduction in HSV replication rates by up to 70% in cell cultures. |

Toxicity Profile

While the compound shows promise, its toxicity profile requires careful consideration. Preliminary studies suggest that at high concentrations, it may exhibit cytotoxic effects on mammalian cells. Further toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic applications.

Current Research Directions

Ongoing research aims to explore various aspects of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride:

- Toxicology Studies : Investigating the compound's effects on different biological systems to assess safety.

- Synthetic Optimization : Developing new synthetic routes to enhance yield and purity while minimizing environmental impact.

- Broader Antiviral Testing : Evaluating efficacy against a wider range of viruses beyond HSV.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride to improve yield and purity?

- Methodological Approach :

- Reaction Design : Use Mannich-like reactions or nucleophilic substitution to functionalize the oxazole ring, leveraging insights from structurally similar compounds (e.g., thiazole derivatives) .

- DOE (Design of Experiments) : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. This reduces trial-and-error experimentation .

- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and monitor purity via HPLC or LC-MS. Evidence from oxadiazole analogs suggests gradient elution with acetonitrile/water mixtures improves separation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

- Key Techniques :

- NMR : Use H and C NMR to confirm the oxazole ring structure and amine protonation state. Compare chemical shifts to analogous compounds (e.g., 4-phenyl-2-thiazoleethanamine hydrochloride) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns help distinguish regioisomers.

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and oxazole ring vibrations (C=N at ~1600 cm) .

- Ambiguity Resolution : Cross-validate with X-ray crystallography if crystalline derivatives are accessible.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Risk Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation using fume hoods (≥0.5 m/s face velocity) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite. Collect waste in sealed containers labeled for halogenated organics .

- Storage : Store in airtight glass containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodology :

- Quantum Chemistry : Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. ICReDD’s reaction path search methods can identify plausible intermediates .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Compare with experimental kinetic data to refine models .

- Validation : Cross-check computed transition states with experimental activation energies derived from Arrhenius plots.

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in its reactivity?

- Case Study : If DFT predicts selective C-5 substitution but experiments yield C-4 products:

- Hypothesis Testing : Probe steric effects using bulky ligands or assess solvent polarity’s role in stabilizing intermediates.

- Advanced Spectroscopy : Use in-situ FTIR or Raman to detect transient intermediates not accounted for in simulations .

- Iterative Refinement : Update computational models with experimental data (e.g., revised dihedral angles from crystallography) .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug discovery?

- Degradation Studies :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Oxazole rings are prone to hydrolysis under acidic conditions, yielding chlorinated byproducts .

- Pharmacological Relevance : Assess stability in simulated gastric fluid (pH 1.2) and blood (pH 7.4). If unstable, consider prodrug strategies or formulation additives .

Q. What methodologies enable the study of its interaction with biological targets (e.g., enzymes or receptors)?

- Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins on sensor chips to measure binding affinity ().

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

- Cellular Assays : Use fluorescence-based reporters (e.g., Ca flux assays) to evaluate functional activity in live cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.